molecular formula C14H10ClNO3S B051455 Physil chloride CAS No. 114341-14-9

Physil chloride

Cat. No.: B051455
CAS No.: 114341-14-9
M. Wt: 307.8 g/mol
InChI Key: PKWBLDDSBFCSPX-UHFFFAOYSA-N
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Description

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride is an organic compound with the molecular formula C14H10ClNO3S. It belongs to the class of isoindolones, which are aromatic polycyclic compounds that have an isoindole bearing a ketone. This compound is known for its applications in various chemical reactions and scientific research.

Scientific Research Applications

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

The synthesis of 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride involves several steps. One common method includes the reaction of isoindole derivatives with benzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and isoindole derivative.

Common reagents used in these reactions include aniline, piperidine, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride include other isoindolone derivatives and benzenesulfonyl chlorides. For example:

    3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl Chloride: This compound has a similar structure but includes a benzoxazine moiety.

    Benzeneacetic acid, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-ethyl-, ethyl ester: Another isoindolone derivative with different functional groups.

The uniqueness of 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride lies in its specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-20(18,19)12-7-5-11(6-8-12)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWBLDDSBFCSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402801
Record name 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114341-14-9
Record name 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Phthalimidinyl)benzenesulfonyl chloride
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